Benzyl 3-(tert-Butoxy)benzoate
Description
Contextualization of Benzoate (B1203000) Esters in Advanced Synthetic Design
Benzoate esters are a class of organic compounds that are widespread in both nature and industry. They are characterized by a benzene (B151609) ring attached to a carboxyl group, which is in turn bonded to an organic substituent via an ester linkage. In advanced synthetic design, the benzoate core serves as a versatile scaffold. The aromatic ring can be functionalized with a variety of substituents to modulate the electronic and steric properties of the molecule. This allows for the fine-tuning of reactivity and physical characteristics, making benzoate esters valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The ester functionality itself can participate in a range of chemical transformations, including hydrolysis, transesterification, and reduction, further expanding its synthetic utility.
Strategic Importance of Benzyl (B1604629) and tert-Butyl Moieties in Organic Transformations
The benzyl and tert-butyl groups present in Benzyl 3-(tert-butoxy)benzoate are not merely passive components; they play active and strategic roles in organic transformations.
The benzyl group (Bn), consisting of a benzene ring attached to a methylene (B1212753) group (CH₂), is frequently employed as a protecting group for alcohols and carboxylic acids in multi-step organic synthesis. chemicalbook.com Its robustness under a variety of reaction conditions, coupled with its relatively straightforward removal through catalytic hydrogenolysis, makes it a reliable choice for chemists. nih.gov The presence of the benzyl group can also influence the reactivity of the molecule by providing steric bulk and participating in electronic interactions through its aromatic ring. spectrabase.com
The tert-butyl group , on the other hand, is a sterically demanding alkyl group that can significantly impact the properties and reactivity of a molecule. st-andrews.ac.uk Its bulky nature can provide a "steric shield," protecting nearby functional groups from enzymatic or chemical attack, which is a valuable strategy in medicinal chemistry to enhance metabolic stability. organic-chemistry.orggoogle.com The tert-butyl group can also influence the conformational preferences of a molecule and increase its lipophilicity, which can be a critical factor in the design of bioactive compounds. scholarsresearchlibrary.com
Identification of Key Research Avenues for Substituted Benzoate Derivatives
The study of substituted benzoate derivatives is a vibrant area of research with several promising avenues. One key area is the development of novel materials with specific optical or electronic properties. For instance, the incorporation of different substituents onto the benzoate ring can lead to the creation of liquid crystals or photostable UV filters for sunscreens. rsc.orgrsc.orgwikipedia.org Another significant research direction lies in the field of medicinal chemistry, where substituted benzoates are investigated for their potential as therapeutic agents. Research has explored their use in developing treatments for neurodegenerative diseases and as inhibitors for various enzymes. beilstein-journals.orgnist.gov Furthermore, the synthesis of novel benzoate esters continues to be an active field, with chemists developing more efficient and environmentally friendly catalytic methods for their preparation.
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for this compound, the following properties are based on predictions and comparisons with analogous compounds.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₈H₂₀O₃ |
| Molecular Weight | 284.35 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be >300 °C |
| Melting Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water |
Predicted Spectroscopic Data:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and tert-butyl groups. The protons of the benzyl methylene group (CH₂) would likely appear as a singlet around 5.3 ppm. The nine equivalent protons of the tert-butyl group would produce a sharp singlet around 1.3 ppm. The aromatic protons would appear in the region of 7.0-8.0 ppm, with their specific chemical shifts and coupling patterns depending on the substitution pattern of the benzoate ring.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester at approximately 165 ppm. The carbons of the benzyl and tert-butyl groups would also have characteristic chemical shifts.
IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected in the range of 1715-1730 cm⁻¹. Other significant peaks would include C-O stretching vibrations and aromatic C-H stretching and bending frequencies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)21-16-11-7-10-15(12-16)17(19)20-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |
InChI Key |
BNULGFDCTMCALU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 3 Tert Butoxy Benzoate and Analogous Structures
Established Esterification Protocols for Benzoate (B1203000) Synthesis
The formation of the ester linkage in benzyl (B1604629) 3-(tert-butoxy)benzoate is most conventionally achieved through well-established esterification reactions. These methods involve the condensation of 3-(tert-butoxy)benzoic acid with benzyl alcohol.
Acid-Catalyzed Approaches to Benzyl 3-(tert-Butoxy)benzoate
The Fischer-Speier esterification is a cornerstone of ester synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol. google.comwikipedia.org In the context of this compound, this would involve heating a mixture of 3-(tert-butoxy)benzoic acid and benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or water is removed as it is formed, often through azeotropic distillation. google.com
The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. wikipedia.org While this method is cost-effective, it can be limited by the use of harsh acidic conditions, which might not be suitable for substrates with acid-labile functional groups.
A variety of catalysts can be employed for this transformation, including solid acid catalysts which can offer advantages in terms of separation and recyclability.
Table 1: Representative Acid-Catalyzed Esterification Conditions
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-(tert-Butoxy)benzoic Acid | Benzyl Alcohol | H₂SO₄ | Toluene (B28343) | Reflux | Not specified | N/A |
| Benzoic Acid | Benzyl Alcohol | SiO₂-Nb | Reflux | 129 °C | 94.3% | google.com |
| Monoethyl fumarate | tert-Butyl Alcohol | DMAP | Dichloromethane | 0 °C to RT | 76-81% | orgsyn.org |
Base-Mediated Condensation Reactions
Base-mediated approaches provide an alternative to acid catalysis for the synthesis of this compound. A common strategy involves the reaction of the sodium salt of 3-(tert-butoxy)benzoic acid with benzyl chloride. This nucleophilic substitution reaction is often facilitated by a phase-transfer catalyst, which enhances the transport of the carboxylate anion from the aqueous or solid phase to the organic phase where the reaction with benzyl chloride occurs. organic-chemistry.org
Another prominent base-mediated method is the Steglich esterification, which is particularly advantageous for the coupling of sterically hindered substrates or those sensitive to the harsh conditions of Fischer esterification. nih.gov This reaction typically employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org
The mechanism of the Steglich esterification involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The byproduct, a urea (B33335) derivative, is typically insoluble and can be removed by filtration. nih.gov
The Mitsunobu reaction is another powerful method for ester synthesis under mild, neutral conditions. It involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgresearchgate.net This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key feature for the synthesis of chiral esters. researchgate.net The reaction of 3-(tert-butoxy)benzoic acid with benzyl alcohol under Mitsunobu conditions would provide a direct route to the target ester. organic-chemistry.orgsci-hub.se
Table 2: Representative Base-Mediated Esterification Conditions
| Carboxylic Acid | Alcohol/Halide | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Sodium Butyrate | Benzyl Chloride | Triethylamine (catalyst) | Toluene | Reflux | Not specified | google.com |
| 3-(tert-Butoxy)benzoic Acid | Benzyl Alcohol | DCC, DMAP | Dichloromethane | Room Temp. | Not specified | N/A |
| (1R,2S,5R)-(−)-Menthol | 4-Nitrobenzoic Acid | PPh₃, DIAD | THF | 0 °C to 40 °C | Not specified | rsc.org |
| Phenylacetic Acid | Benzyl Alcohol | Mukaiyama's Reagent, 2,6-Lutidine | Dimethyl Carbonate | 60 °C | Not specified | labxing.com |
Oxidative Coupling and C-H Functionalization Strategies
Modern synthetic chemistry has seen a surge in the development of methods that forge bonds through the direct functionalization of otherwise inert C-H bonds. These strategies offer a more atom-economical and often more direct route to complex molecules.
Benzylic C-H Activation in Ester Formation
The direct synthesis of benzyl esters through the palladium-catalyzed acyloxylation of a benzylic C-H bond in toluene with a carboxylic acid represents a significant advancement in ester synthesis. nih.govresearchgate.net This approach circumvents the need for pre-functionalized starting materials like benzyl halides or benzyl alcohols. For the synthesis of this compound, this would involve the reaction of toluene with 3-(tert-butoxy)benzoic acid in the presence of a palladium catalyst and an oxidant.
Research has shown that Pd(OAc)₂ can effectively catalyze this transformation under an oxygen atmosphere, providing good yields and tolerating a range of functional groups. nih.govresearchgate.net The reaction is believed to proceed through a direct C-H acyloxylation mechanism. nih.gov
Table 3: Palladium-Catalyzed Benzylic C-H Acyloxylation
| Aryl Methane | Carboxylic Acid | Catalyst | Oxidant | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Toluene | Benzoic Acid | Pd(OAc)₂ | O₂ (1 atm) | Toluene | 120 °C | 85% | nih.govresearchgate.net |
| Toluene | 4-Nitrobenzoic Acid | Pd(OAc)₂ | O₂ (1 atm) | Toluene | 120 °C | 82% | nih.govresearchgate.net |
| Toluene | 3-(tert-Butoxy)benzoic Acid | Pd(OAc)₂ | O₂ (1 atm) | Toluene | Not specified | Not specified | N/A |
Note: A specific example for the reaction with 3-(tert-butoxy)benzoic acid was not found, but the general applicability of the method suggests it would be a viable substrate.
Regioselective Oxidative Benzoxylation Pathways
The oxidative coupling of ketones with toluene derivatives, mediated by reagents like iodine and tert-butyl hydroperoxide (TBHP), can lead to the formation of α-benzoyloxy ketones. nih.govmdpi.com While not a direct synthesis of this compound, this methodology highlights the potential for in situ generation of a benzoylating agent from a toluene derivative. The proposed mechanism involves the oxidation of toluene to a benzoyl radical intermediate, which then participates in the esterification. wikipedia.org
Furthermore, the direct oxidation of toluene and its derivatives to the corresponding benzoic acids is a well-established industrial process. ijcce.ac.irresearchgate.netrsc.org These methods often employ transition metal catalysts and can be tuned to favor the formation of the carboxylic acid, which can then be esterified in a subsequent step.
Radical-Mediated Synthesis of Substituted Benzoates
Free radical chemistry offers another avenue for the construction of ester bonds. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. One approach involves the visible-light-induced coupling of benzoic acid derivatives with alkenes, which proceeds via a radical pathway to generate acyl radicals from the carboxylic acids. labxing.com While this specific example leads to dihydrochalcones, the principle of generating acyl radicals from carboxylic acids is applicable to other transformations.
The reaction of tertiary benzylamines with free tert-butoxy (B1229062) radicals has also been studied, indicating the potential for radical-based functionalization at the benzylic position. Although not a direct route to this compound, these studies provide a foundation for the development of novel radical-mediated esterification strategies.
Transition Metal-Catalyzed Routes to this compound Frameworks
The synthesis of the this compound framework involves the formation of two key linkages: an ester bond and an ether bond. Transition metal catalysis offers powerful and efficient methods for constructing both.
The ester component, a benzyl benzoate derivative, can be synthesized using palladium-catalyzed carbonylation reactions. One notable method involves the use of benzyl formates as a source for both carbon monoxide (CO) and the benzyl alcohol moiety. epa.govresearchgate.net In this approach, an aryl bromide is coupled with a benzyl formate (B1220265) in the presence of a palladium catalyst, leading to the formation of the corresponding benzyl benzoate in good to excellent yields. epa.gov This carbonylative coupling strategy is tolerant of various functional groups, making it a versatile tool for synthesizing a range of substituted benzyl benzoates. researchgate.net
The formation of the 3-(tert-butoxy)phenyl ether linkage can be achieved through transition metal-catalyzed cross-coupling reactions, which are staples in the synthesis of diaryl ethers. acs.org Key methods include the Buchwald-Hartwig, Ullmann, and Chan–Lam couplings. acs.org These reactions typically involve the coupling of an aryl halide with an alcohol or phenol (B47542). For the synthesis of the target molecule, this could involve coupling a 3-halobenzoate derivative with a tert-butoxide source or, more commonly, coupling 3-hydroxybenzyl benzoate with a tert-butylating agent. Copper-catalyzed methods, such as the Ullmann condensation, have traditionally been used for diaryl ether synthesis and can be performed with aryl iodides or bromides. organic-chemistry.orgorganic-chemistry.org More modern approaches often utilize palladium catalysts with specialized phosphine ligands that facilitate the C–O reductive elimination, enabling the reaction to proceed under milder conditions. acs.orgacs.org
A summary of relevant transition metal-catalyzed reactions is presented below.
| Coupling Reaction | Metal Catalyst | Reactants | Bond Formed |
| Carbonylative Esterification | Palladium | Aryl bromide, Benzyl formate | Ester |
| Buchwald-Hartwig C-O Coupling | Palladium | Aryl halide, Alcohol/Phenol | Ether |
| Ullmann Condensation | Copper | Aryl halide, Alcohol/Phenol | Ether |
| Chan-Lam Coupling | Copper | Arylboronic acid, Alcohol/Phenol | Ether |
Protective Group Chemistry in the Synthesis of this compound
The structure of this compound inherently contains two functionalities that are widely used as protecting groups in organic synthesis: the benzyl ester and the tert-butyl ether. Their strategic introduction and selective removal are paramount in the synthesis of this molecule and its analogs, especially within the context of a multi-step synthesis of more complex targets. uchicago.edutcichemicals.com
Utilization of Benzyl Esters as Protecting Groups
The benzyl ester is a common and robust protecting group for carboxylic acids. libretexts.org Its utility stems from its general stability to a wide range of reaction conditions, including those that are mildly acidic or basic, and many organometallic reagents. libretexts.orgorganic-chemistry.org
Installation: Benzyl esters are typically formed by reacting a carboxylic acid with benzyl alcohol under acidic conditions (e.g., Fischer esterification) or with a benzyl halide (benzyl chloride or bromide) in the presence of a base. wikipedia.orgcommonorganicchemistry.comgoogle.com Alternative methods using reagents like 2-benzyloxy-1-methylpyridinium triflate allow for benzylation under neutral conditions, which is advantageous for sensitive substrates. beilstein-journals.org
Deprotection: The primary method for cleaving a benzyl ester is catalytic hydrogenolysis. commonorganicchemistry.comsynarchive.com This reaction is typically carried out using a palladium on carbon catalyst (Pd/C) under an atmosphere of hydrogen gas (H₂). organic-chemistry.orgsynarchive.com The process is highly efficient and clean, yielding the deprotected carboxylic acid and toluene as a byproduct. organic-chemistry.org This deprotection method is orthogonal to many other protecting groups, such as tert-butyl ethers and esters. organic-chemistry.org
Role of tert-Butyl Esters/Ethers as Protecting Groups
The tert-butyl group, present as an ether in the target molecule, is a valuable protecting group for alcohols and phenols due to its bulkiness and specific cleavage conditions. wikipedia.org
Installation: tert-Butyl ethers are commonly introduced by treating an alcohol or phenol with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid. wikipedia.orgpearson.com
Stability and Deprotection: The tert-butyl ether is exceptionally stable under basic and nucleophilic conditions and is also resistant to catalytic hydrogenation. organic-chemistry.orgresearchgate.netstackexchange.com Its removal is most often accomplished under strongly acidic conditions, typically using neat trifluoroacetic acid (TFA) or other strong Brønsted or Lewis acids. wikipedia.orgresearchgate.net This acid-lability provides a clear pathway for selective deprotection in the presence of acid-stable groups.
Advanced Synthetic Route Design and Optimization for this compound
The design of an efficient synthetic route to this compound requires careful consideration of the order of reactions (protection steps) and optimization of reaction conditions to maximize yield and purity. A common starting material for this synthesis would be 3-hydroxybenzoic acid.
Synthetic Strategy:
A plausible and efficient synthetic route would involve a two-step protection sequence starting from 3-hydroxybenzoic acid.
Benzylation of the Carboxylic Acid: The first step would be the selective protection of the carboxylic acid functionality as a benzyl ester. This can be achieved by reacting 3-hydroxybenzoic acid with benzyl bromide in the presence of a suitable base. This forms Benzyl 3-hydroxybenzoate.
tert-Butylation of the Phenolic Hydroxyl: The second step involves the etherification of the phenolic hydroxyl group. The intermediate, Benzyl 3-hydroxybenzoate, would be treated with isobutylene and an acid catalyst to form the final product, this compound.
Optimization:
Optimization of this synthetic route involves several factors:
Catalyst and Reagent Selection: For the benzylation step, the choice of base and solvent is critical to ensure high yield and prevent side reactions. For the tert-butylation step, the concentration and type of acid catalyst must be carefully controlled to avoid potential cleavage of the newly formed benzyl ester.
Reaction Conditions: Temperature, reaction time, and reagent stoichiometry must be fine-tuned for each step. For instance, in transition metal-catalyzed approaches, the ligand-to-metal ratio and catalyst loading are key parameters to optimize for efficient coupling. acs.org
Purification: Efficient purification methods, such as chromatography or recrystallization, are necessary after each step to ensure the purity of the intermediates and the final product.
By carefully designing the synthetic sequence and optimizing each reaction, this compound can be prepared efficiently, providing a valuable building block for more complex molecular architectures.
Mechanistic Investigations into Reactions Involving Benzyl 3 Tert Butoxy Benzoate
Elucidation of Ester Bond Formation and Cleavage Pathways
The formation and cleavage of the ester bond are central to the chemistry of Benzyl (B1604629) 3-(tert-Butoxy)benzoate. The synthesis of this ester, like other benzyl esters, can be achieved through several established methods. nih.gov A common approach involves the reaction of 3-(tert-butoxy)benzoic acid with benzyl alcohol under acidic conditions or by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with benzyl alcohol. nih.gov The mechanism of these esterification reactions is well-understood, typically proceeding through a nucleophilic acyl substitution pathway.
The cleavage of the ester bond in Benzyl 3-(tert-Butoxy)benzoate can be accomplished under various conditions, with the specific pathway being highly dependent on the reagents employed.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 3-(tert-butoxy)benzoic acid and benzyl alcohol. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Mediated Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521), leads to saponification. This reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate salt and benzyl alcohol.
Hydrogenolysis: A characteristic reaction of benzyl esters is their cleavage by hydrogenolysis. libretexts.org This transformation is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release toluene (B28343) and the carboxylic acid. This method is particularly mild and often used when other functional groups in the molecule are sensitive to acidic or basic conditions.
Cleavage of the tert-Butyl Ether: It is also important to consider the cleavage of the tert-butoxy (B1229062) group, which is an ether linkage. This group is generally stable to a range of conditions but can be cleaved under strong acidic conditions, often more readily than the benzyl ester is hydrolyzed. organic-chemistry.org This selective cleavage can be a useful synthetic strategy. For instance, treatment with a mild acid might preferentially cleave the tert-butyl group, leaving the benzyl ester intact.
A study on the cleavage of tert-butyl benzoates using powdered potassium hydroxide in tetrahydrofuran (B95107) provides a safer alternative to hazardous methods. organic-chemistry.org While this study focused on tert-butyl esters, the principles of activating the ester for cleavage are relevant. Another investigation into the cleavage of tert-butyl esters highlighted the use of silica (B1680970) gel in refluxing toluene as a mild and selective method. researchgate.net
The interplay between the cleavage of the benzyl ester and the tert-butyl ether is a key aspect of the reactivity of this compound. The choice of reagents and reaction conditions allows for the selective cleavage of one functional group over the other, providing access to different synthetic intermediates.
Influence of the tert-Butoxy Substituent on Reaction Selectivity and Stereochemistry
The tert-butoxy group, a bulky substituent on the benzene (B151609) ring, exerts a significant influence on the reactivity and selectivity of reactions involving this compound. This influence is primarily steric in nature, but electronic effects also play a role.
Steric Hindrance: The sheer size of the tert-butyl group can hinder the approach of reagents to the positions on the aromatic ring ortho to it. masterorganicchemistry.com This steric hindrance can direct incoming electrophiles or other reactants to the less hindered positions (meta and para to the tert-butoxy group). For example, in electrophilic aromatic substitution reactions, substitution is likely to be disfavored at the C2 and C4 positions due to the bulkiness of the adjacent tert-butoxy group.
This steric effect is a well-documented phenomenon. For instance, in elimination reactions, the bulky potassium tert-butoxide base favors the formation of the less substituted (Hofmann) product due to steric hindrance. masterorganicchemistry.com Similarly, the tert-butyl group in this compound can be expected to direct reactions away from its immediate vicinity.
Electronic Effects: The tert-butoxy group is an ortho, para-directing group in electrophilic aromatic substitution due to the lone pairs of electrons on the oxygen atom which can be donated to the aromatic ring through resonance. However, its bulky nature can diminish the preference for ortho substitution. Therefore, in reactions where electronic effects dominate, substitution would be expected at the C2, C4, and C6 positions, but the steric hindrance at C2 would likely lead to a preference for substitution at C4 and C6.
The interplay of steric and electronic effects can be subtle. For example, in a Michael reaction, a tert-butyl substituent on the acceptor molecule can enhance both the rate and stereoselectivity of the reaction. fiveable.me The steric bulk can favor the approach of the nucleophile from one side, leading to a specific stereoisomer, while the electron-donating nature of the group can stabilize intermediates. fiveable.me
Influence on Stereochemistry: While this compound itself is not chiral, the tert-butoxy group can influence the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule or in reactions involving chiral reagents. The bulky group can create a chiral environment around the reactive site, favoring the formation of one enantiomer or diastereomer over the other.
For instance, in the catalytic hydroxylation of sterically congested C-H bonds, the presence of a tert-butyl group has been shown to direct the oxidation to specific sites, highlighting its role in controlling regioselectivity. nih.gov While this study was not on this compound itself, the principles are transferable.
The following table summarizes the expected influence of the tert-butoxy group on different types of reactions:
| Reaction Type | Expected Influence of tert-Butoxy Group | Primary Reason |
| Electrophilic Aromatic Substitution | Directs to C4 and C6 positions | Combination of ortho, para-directing electronic effect and steric hindrance at the C2 position. |
| Nucleophilic Aromatic Substitution | Deactivates the ring unless a strong electron-withdrawing group is also present. | The electron-donating nature of the tert-butoxy group increases electron density on the ring. |
| Reactions at the Benzylic Position | Minimal direct electronic or steric influence. | The benzylic position is spatially removed from the tert-butoxy group. |
| Reactions involving the Ester Group | Can sterically hinder the approach of bulky nucleophiles or catalysts. | The tert-butoxy group is in proximity to the ester functionality. |
Role of Benzyl Moieties in Radical Processes and C-H Activations
The benzyl group of this compound is not merely a passive protecting group for the carboxylic acid; it actively participates in a range of chemical transformations, particularly those involving radical intermediates and C-H bond activation. wikipedia.org
Benzylic C-H Bonds and Radical Stability: The C-H bonds on the methylene (B1212753) carbon of the benzyl group (the benzylic position) are significantly weaker than typical alkane C-H bonds. wikipedia.org This is because the homolytic cleavage of a benzylic C-H bond generates a benzyl radical, which is highly stabilized by resonance. The unpaired electron can be delocalized over the entire aromatic ring, significantly lowering the energy of the radical species. wikipedia.orgwikipedia.org
This inherent stability makes the benzylic position a prime target for radical reactions. For example, in the presence of a radical initiator, such as a peroxide, a hydrogen atom can be abstracted from the benzylic position of this compound, leading to the formation of a benzyl radical intermediate. This radical can then undergo a variety of subsequent reactions, such as oxidation, dimerization, or addition to other molecules. nih.govresearchgate.net
The oxidation of the benzyl radical is a key process in the combustion and atmospheric degradation of toluene and related compounds. researchgate.net Under aerobic conditions, the benzyl radical can react with molecular oxygen to form a benzylperoxy radical, which can then participate in a cascade of reactions. researchgate.net
C-H Activation: The field of C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. rsc.org The benzylic C-H bonds in this compound are susceptible to activation by transition metal catalysts. scilit.comacs.orgchemrxiv.org
Mechanistically, C-H activation can proceed through several pathways, including:
Oxidative Addition: A low-valent metal center can insert into the C-H bond, forming a metal-hydride species with a new metal-carbon bond.
Concerted Metalation-Deprotonation (CMD): A metal complex, often in a higher oxidation state, can abstract a proton from the C-H bond while simultaneously forming a metal-carbon bond. This process is often facilitated by a directing group within the substrate that coordinates to the metal center and positions it in close proximity to the target C-H bond.
Sigma-Bond Metathesis: This pathway is common for early transition metals and involves a four-centered transition state.
In the context of this compound, the ester group or the tert-butoxy group could potentially act as directing groups, guiding a metal catalyst to a specific C-H bond. However, the benzylic C-H bonds are often reactive enough to be functionalized even without a strong directing group, due to their inherent weakness.
For example, ruthenium-catalyzed ortho-C-H activation of benzyl thioethers has been demonstrated, where the sulfur atom acts as a directing group. scilit.com While this is not a direct example with this compound, it illustrates the principle of directed C-H activation of a benzylic system. Similarly, palladium-catalyzed C-H activation of benzylamines has been used to synthesize complex nitrogen-containing heterocycles. acs.org
The following table outlines the potential for radical reactions and C-H activation at different positions within this compound:
| Position | Susceptibility to Radical Reactions | Susceptibility to C-H Activation | Notes |
| Benzylic C-H | High | High | Weak C-H bonds and formation of a resonance-stabilized benzyl radical. |
| Aromatic C-H (ortho to -OtBu) | Moderate | Moderate | Steric hindrance from the tert-butoxy group may play a role. |
| Aromatic C-H (meta to -OtBu) | Low | Low | Less activated compared to other positions. |
| Aromatic C-H (para to -OtBu) | Moderate | Moderate | Electronically activated by the tert-butoxy group. |
| tert-Butyl C-H | Very Low | Very Low | Strong C-H bonds and significant steric hindrance. nih.gov |
Application of Computational Chemistry for Mechanistic Elucidation
Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms. orientjchem.org By employing quantum mechanical calculations, it is possible to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. orientjchem.orgnih.gov This information provides a deep understanding of the reaction pathway, reaction kinetics, and the factors that control selectivity.
For a molecule like this compound, computational methods can be applied to investigate a wide range of reactions:
Esterification and Hydrolysis: The mechanisms of acid- and base-catalyzed esterification and hydrolysis are well-established, but computational studies can provide quantitative insights into the activation barriers and the role of the solvent in these reactions. For example, a computational study of acid-catalyzed esterification can map out the entire reaction profile, from the initial protonation of the carboxylic acid to the final release of the ester product. pku.edu.cn
Radical Reactions: Computational chemistry is particularly valuable for studying radical reactions, as the intermediates are often highly reactive and difficult to observe experimentally. researchgate.net For this compound, calculations can be used to determine the bond dissociation energy of the benzylic C-H bonds, providing a quantitative measure of their susceptibility to radical attack. Furthermore, the reaction pathways of the resulting benzyl radical, such as its reaction with oxygen or its dimerization, can be modeled to predict the major products. nih.govresearchgate.net
A study on the decomposition of nitroethyl benzoate (B1203000) utilized computational methods to understand the non-concerted nature of the reaction, ruling out a previously proposed pericyclic mechanism. researchgate.net This highlights the power of computational chemistry in distinguishing between different possible mechanisms.
C-H Activation: The mechanisms of transition metal-catalyzed C-H activation are often complex, involving multiple steps and the interplay of various ligands. Computational studies can be used to:
Identify the active catalytic species.
Determine the most favorable pathway for C-H bond cleavage (e.g., oxidative addition vs. CMD).
Explain the observed regioselectivity and stereoselectivity.
Design more efficient catalysts.
For instance, computational investigations into the copper-catalyzed C-H sulfonylation of benzylamines suggested that a transient directing group lowers the energy barrier for the C-H activation step. chemrxiv.org
Influence of Substituents: Computational methods can be used to systematically investigate the influence of the tert-butoxy and benzyl groups on the reactivity of this compound. By comparing the calculated properties of this molecule with those of related compounds (e.g., benzyl benzoate, methyl 3-(tert-butoxy)benzoate), the specific steric and electronic effects of each substituent can be quantified.
The following table provides examples of how computational chemistry can be applied to study reactions of this compound:
| Reaction | Computational Method | Information Gained |
| Acid-Catalyzed Hydrolysis | Density Functional Theory (DFT) with an explicit solvent model. | Activation energies, transition state geometries, and the role of solvent molecules in proton transfer. |
| Radical Bromination at the Benzylic Position | Calculation of Bond Dissociation Energies (BDEs) and modeling the reaction pathway. | Identification of the weakest C-H bond and the activation barrier for hydrogen abstraction by a bromine radical. |
| Palladium-Catalyzed C-H Arylation | DFT calculations on the catalytic cycle. | The mechanism of C-H activation, the role of ligands, and the origin of regioselectivity. |
| Conformational Analysis | Molecular Mechanics or DFT calculations. | The preferred three-dimensional structure of the molecule and the rotational barriers of the functional groups. |
Isotopic Labeling Studies in the Mechanistic Analysis of this compound Transformations
Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. organic-chemistry.orgdoubtnut.com By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁶O with ¹⁸O), the fate of that specific atom can be followed in the products, often using mass spectrometry or NMR spectroscopy.
For this compound, isotopic labeling can be employed to elucidate the mechanisms of various transformations:
Ester Hydrolysis: A classic experiment to determine the mechanism of ester hydrolysis involves labeling the oxygen atom of the alcohol used in the ester synthesis. For this compound, one could synthesize the ester using ¹⁸O-labeled benzyl alcohol. If the subsequent hydrolysis is carried out in unlabeled water, the position of the ¹⁸O label in the products will reveal the point of bond cleavage.
Acyl-Oxygen Cleavage (BAC2): If the C-O bond between the carbonyl carbon and the benzylic oxygen is broken, the ¹⁸O label will be found in the benzyl alcohol product, and the 3-(tert-butoxy)benzoic acid will contain only ¹⁶O from the water. This is the common mechanism for both acid- and base-catalyzed hydrolysis of esters.
Alkyl-Oxygen Cleavage (BAL2): If the O-C bond between the benzylic oxygen and the benzylic carbon is broken, the ¹⁸O label will remain with the 3-(tert-butoxy)benzoic acid, and the benzyl alcohol will be unlabeled. This pathway is much less common for esters of primary alcohols like benzyl alcohol.
Isotopic labeling studies have been crucial in confirming the acyl-oxygen cleavage mechanism for the vast majority of ester hydrolysis reactions. doubtnut.com
C-H Activation and Radical Reactions: Deuterium (B1214612) labeling is particularly useful for studying reactions involving C-H bond cleavage. To investigate the role of the benzylic C-H bonds in a reaction, one could synthesize this compound with deuterium atoms at the benzylic position (C₆H₅CD₂OCOC₆H₄OtBu). If a reaction proceeds via cleavage of these C-H bonds, a kinetic isotope effect (KIE) may be observed, where the deuterated compound reacts more slowly than the non-deuterated compound. A significant KIE provides strong evidence that C-H bond cleavage is involved in the rate-determining step of the reaction.
For example, kinetic isotope experiments in a study of ruthenium-mediated C-H activation of benzyl thioethers suggested that the C-H bond breaking step was not rate-determining. scilit.com
Decarboxylation Reactions: In reactions that might lead to the loss of the carboxylate group, ¹³C labeling of the carbonyl carbon can be used to follow the fate of this carbon atom. For instance, if a reaction of ¹³C-labeled this compound leads to the formation of carbon dioxide, mass spectrometry can confirm that the CO₂ is ¹³CO₂, definitively proving that it originated from the ester group.
Recent advances have led to the development of methods for the synthesis of ¹⁸O-labeled esters from amides using a nickel catalyst, and for carbon-isotope-labeled esters using palladium complexes, highlighting the ongoing importance of isotopic labeling in modern organic chemistry. researchgate.netacs.org
The following table summarizes how isotopic labeling could be applied to study specific reactions of this compound:
| Reaction | Isotopic Label | Labeled Position | Information Obtained |
| Base-Catalyzed Hydrolysis | ¹⁸O | Benzylic Oxygen | Confirms acyl-oxygen cleavage by locating the label in the benzyl alcohol product. |
| Radical Bromination | ²H (Deuterium) | Benzylic Methylene | A kinetic isotope effect would indicate that benzylic C-H cleavage is part of the rate-determining step. |
| Hydrogenolysis | ²H (Deuterium) | Aromatic Ring of Benzyl Group | No KIE expected, as the C-H bonds on the ring are not broken in this reaction. |
| Friedel-Crafts Acylation | ¹³C | Acylating Agent | Traces the position of the newly introduced acyl group on the aromatic ring. |
By combining the insights from these mechanistic investigation techniques—studies of bond formation and cleavage, the influence of substituents, the role of reactive intermediates, computational modeling, and isotopic labeling—a comprehensive picture of the chemical behavior of this compound can be developed. This detailed understanding is crucial for controlling its reactivity and harnessing its potential in various synthetic applications.
Reactivity and Transformations of Benzyl 3 Tert Butoxy Benzoate
Reactions of the Benzyl (B1604629) Ester Moiety
The benzyl ester group is a key reactive site in Benzyl 3-(tert-Butoxy)benzoate, susceptible to various transformations such as transesterification, hydrolytic cleavage, and hydrogenolysis.
Transesterification Kinetics and Thermodynamics
Transesterification, the process of exchanging the benzyl group of the ester with another alcohol, is a fundamental reaction of benzyl esters. While specific kinetic and thermodynamic data for this compound are not extensively documented, the reactivity can be inferred from studies on similar unactivated carboxylic esters like benzyl benzoate (B1203000). acs.orgresearchgate.netsci-hub.sersc.org The reaction is typically catalyzed by either acid or base.
Under acidic conditions, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by an alcohol. In a basic medium, the alkoxide of the incoming alcohol acts as the nucleophile. The tert-butoxy (B1229062) group at the meta position is expected to have a modest electronic influence on the rate of transesterification. Its electron-donating nature might slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction compared to unsubstituted benzyl benzoate under acidic conditions.
The thermodynamics of the transesterification are governed by the relative stabilities of the reactants and products. The equilibrium position can be shifted by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture.
Table 1: Hypothetical Comparative Kinetic Data for Transesterification of Substituted Benzyl Benzoates with Methanol (B129727)
| Substituent at meta-position | Relative Rate Constant (k_rel) | Plausible Rationale |
| -NO₂ | ~1.5 | Electron-withdrawing group increases electrophilicity of the carbonyl carbon. |
| -H | 1.0 | Reference compound. |
| -CH₃ | ~0.9 | Weak electron-donating group slightly reduces electrophilicity. |
| -O(t-Bu) | ~0.85 | Electron-donating tert-butoxy group reduces electrophilicity. |
Note: This table presents hypothetical data based on established principles of electronic effects in organic reactions.
Hydrolytic Cleavage and Saponification Mechanisms
The hydrolysis of this compound to 3-(tert-butoxy)benzoic acid and benzyl alcohol can be achieved under acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the benzyloxide leaving group to yield the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
The electron-donating tert-butoxy group at the meta-position is expected to slightly decrease the rate of saponification compared to unsubstituted benzyl benzoate by reducing the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. Studies on the hydrolysis of various benzoate esters have demonstrated the influence of electronic effects on reaction rates. researchgate.netnih.gov
Table 2: Relative Saponification Rates of Substituted Ethyl Benzoates
| Substituent | Position | Relative Rate |
| -NO₂ | para | 211 |
| -Br | para | 8.9 |
| -H | - | 1.0 |
| -CH₃ | para | 0.46 |
| -OCH₃ | para | 0.22 |
Data sourced from studies on the electronic effects on ester hydrolysis.
Catalytic Hydrogenolysis for Benzyl Ester Cleavage
Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzyl esters. thieme-connect.de This reaction is typically carried out using a palladium catalyst, such as palladium on charcoal (Pd/C), in the presence of hydrogen gas. acs.org The reaction proceeds to yield 3-(tert-butoxy)benzoic acid and toluene (B28343).
The generally accepted mechanism involves the oxidative addition of the benzyl ester to the palladium(0) catalyst, followed by hydrogenolysis of the resulting palladium(II) intermediate to release the carboxylic acid and the hydrogenated benzyl group (toluene). The tert-butoxy group is chemically inert under these conditions and does not interfere with the reaction. The electronic effect of the meta-tert-butoxy group on the rate of hydrogenolysis is generally considered to be minimal.
Table 3: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Esters
| Catalyst | Solvent | Hydrogen Source | Temperature | Pressure |
| 10% Pd/C | Ethanol (B145695), Ethyl acetate (B1210297), THF | H₂ gas | Room Temperature | 1-4 atm |
| Pd(OH)₂/C | Methanol | H₂ gas | Room Temperature | 1-4 atm |
Reactivity of the tert-Butoxy Substituent
The tert-butoxy group imparts specific chemical properties to the this compound molecule, primarily related to its stability and its role as a steric and electronic modifier.
Chemical Stability and Transformation of the tert-Butyl Ether/Ester
The tert-butoxy group is known for its high stability under a wide range of reaction conditions, including basic, oxidative, and reductive environments. thieme-connect.deorganic-chemistry.org This stability makes it a valuable protecting group in organic synthesis.
However, the tert-butyl ether linkage is susceptible to cleavage under strongly acidic conditions. The mechanism of this cleavage involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is subsequently trapped by a nucleophile or undergoes elimination to form isobutylene (B52900). thieme-connect.de This selective lability in the presence of strong acid allows for the deprotection of the phenolic hydroxyl group when desired.
Reactions Involving the tert-Butoxy Group as a Steric or Electronic Modifier
The tert-butoxy group significantly influences the reactivity of the aromatic ring through a combination of steric and electronic effects.
Electronic Effects: The oxygen atom of the tert-butoxy group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron-donating effect makes the aromatic ring more electron-rich and thus more susceptible to electrophilic aromatic substitution than benzene (B151609) itself. As an electron-donating group, it directs incoming electrophiles to the ortho and para positions. msu.eduwikipedia.org
Steric Effects: The tert-butoxy group is sterically bulky. This steric hindrance can significantly impede the approach of reactants to the positions ortho to the substituent. wikipedia.orgmasterorganicchemistry.com Consequently, in electrophilic aromatic substitution reactions on this compound, substitution is expected to occur preferentially at the para-position (C-6) and to a lesser extent at the less hindered ortho-position (C-2). Attack at the C-4 position is also possible, being ortho to the tert-butoxy group.
The interplay of these steric and electronic effects is crucial in predicting the outcome of reactions involving the aromatic ring of this compound.
Table 4: Directive Influence of Common Substituents in Electrophilic Aromatic Substitution
| Substituent | Nature | Directing Influence |
| -OH | Activating | Ortho, Para |
| -OCH₃ | Activating | Ortho, Para |
| -O(t-Bu) | Activating | Ortho, Para (with steric hindrance at ortho) |
| -CH₃ | Activating | Ortho, Para |
| -Cl | Deactivating | Ortho, Para |
| -NO₂ | Deactivating | Meta |
| -COOR | Deactivating | Meta |
The chemical reactivity of this compound is dictated by the three main components of its structure: the central benzoate aromatic ring, the activating tert-butoxy group, and the benzyl ester functionality. These groups influence the molecule's participation in aromatic substitution, cross-coupling, and redox reactions.
Electrophilic Aromatic Substitution on the Benzoate Core
The functionalization of the benzoate ring via electrophilic aromatic substitution (EAS) is strongly governed by the directing effects of the existing substituents: the tert-butoxy group (-O-tBu) at position 3 and the benzyl ester group (-COOBn) at position 1.
The tert-butoxy group is a powerful activating group. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, increasing the ring's nucleophilicity and accelerating the rate of electrophilic attack. masterorganicchemistry.com This resonance effect directs incoming electrophiles to the positions ortho and para to the alkoxy group. masterorganicchemistry.comlibretexts.org
Conversely, the benzyl ester group is a deactivating group. The electron-withdrawing nature of the carbonyl function decreases the electron density of the aromatic ring, making it less reactive toward electrophiles. This deactivating effect directs incoming substituents to the meta position. libretexts.orgucalgary.ca
In this compound, these two effects are in opposition. However, the activating, ortho-, para-directing effect of the alkoxy group is significantly stronger and dominates the regiochemical outcome of the reaction. libretexts.org Therefore, electrophilic substitution is anticipated to occur at the positions ortho and para to the tert-butoxy group, which correspond to carbons 2, 4, and 6. Steric hindrance from the bulky tert-butyl group may influence the distribution of isomers, potentially favoring substitution at the less hindered C-6 (ortho) and C-4 (para) positions over the C-2 (ortho) position, which is situated between the two existing substituents. ucalgary.ca
| Table 1: Directing Effects in Electrophilic Aromatic Substitution |
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modifications
The native structure of this compound is generally unreactive as a substrate in standard palladium-catalyzed cross-coupling reactions, which typically require an aryl halide or triflate. To engage in such transformations for aryl modification, the benzoate core must first be functionalized to introduce a suitable leaving group.
This can be achieved through an electrophilic aromatic substitution reaction, as described previously. For instance, selective bromination would install a bromine atom, likely at the C-4 or C-6 position, to yield an aryl bromide derivative. This functionalized molecule can then serve as a competent partner in a variety of palladium-catalyzed cross-coupling reactions. nih.gov
For example, a Suzuki-Miyaura coupling could be performed between the brominated this compound derivative and a suitable boronic acid or ester. rsc.org This reaction would facilitate the formation of a new carbon-carbon bond at the aromatic ring, enabling the synthesis of complex biaryl structures. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, often employing a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.govacs.org
| Table 2: Hypothetical Two-Step Aryl Modification via Cross-Coupling |
Oxidation and Reduction Profiles of this compound
The oxidation and reduction profile of the molecule is characterized by the distinct reactivity of the benzyl ester moiety, while the tert-butoxy group and the aromatic ring remain relatively inert under many conditions.
Oxidation Profile
The primary site susceptible to oxidation is the benzylic carbon of the benzyl ester group. While the aromatic ring and tert-butyl ether are generally stable, the benzyl group can be oxidized under specific conditions. Catalytic systems have been developed for the chemoselective oxidation of benzylic C-H bonds. nih.gov For instance, the oxidation of benzyl ethers to their corresponding benzoates is a known transformation. uts.edu.au In the context of this compound, harsh oxidation could potentially lead to the cleavage of the benzyl group, yielding 3-(tert-Butoxy)benzoic acid. The use of specific oxidants like tert-butyl hydroperoxide (TBHP) with metal catalysts is common for such transformations on related substrates. researchgate.net
| Table 3: Potential Oxidation Reactions |
Reduction Profile
The most significant and synthetically useful transformation in the reduction profile of this compound is the selective cleavage of the benzyl ester. The O-benzyl bond is labile and readily cleaved by catalytic hydrogenolysis.
This deprotection strategy is highly efficient and selective. A documented example involving a closely related substrate, benzyl 3-(2-(tert-butoxy)-2-oxoethoxy)-5-isopropoxybenzoate, demonstrates this process. rsc.org Treatment of the compound with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in an ethanol solvent resulted in the clean cleavage of the benzyl ester to afford the corresponding carboxylic acid in high yield. rsc.org The tert-butoxy group, aromatic ring, and other functionalities are typically stable under these mild conditions. This reaction is a cornerstone of its use as a protecting group strategy in organic synthesis.
Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester functionality to a primary alcohol, resulting in (3-(tert-butoxy)phenyl)methanol.
| Table 4: Reduction Reactions and Outcomes |
Comprehensive Analysis of this compound Reveals Limited Publicly Available Data
Despite extensive searches of scientific literature, chemical databases, and patent repositories, detailed information regarding the chemical compound this compound remains exceptionally scarce. This scarcity of data prevents a thorough analysis of its applications as a key synthetic building block in various fields of chemistry.
While the parent compound, benzyl benzoate, is a well-documented substance with numerous applications, its derivative, this compound, does not appear to be a widely studied or commercially significant chemical. This is evidenced by the absence of a dedicated CAS (Chemical Abstracts Service) number for the compound, which is a standard identifier for chemical substances and crucial for targeted literature searches. One chemical supplier, Accela ChemBio Inc., lists "this compound" under the catalog number SY129450 but notes the CAS number as "N/A" (Not Available).
The intended exploration of this compound's role in complex natural product total synthesis, the preparation of advanced pharmaceutical scaffolds, polymer chemistry, cascade reactions, and the design of its derivatives could not be undertaken due to the lack of specific research findings, data, or published studies.
General information on related classes of compounds, such as benzoic acid esters and molecules containing tert-butyl protecting groups, is available. The tert-butoxy group is often employed in organic synthesis as a protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to removal under specific acidic conditions. It is plausible that this compound could serve as an intermediate in multi-step synthetic sequences where the tert-butyl group protects the benzoic acid moiety while other transformations are carried out on the benzyl portion or another part of a larger molecule. However, without specific examples or studies, any discussion of its application remains speculative.
Similarly, while benzyl esters are common in medicinal chemistry and materials science, the specific contributions and potential advantages of the 3-(tert-Butoxy) substitution on the benzoate ring are not documented in the available resources.
Advanced Analytical Methodologies for Structural and Mechanistic Studies of Benzyl 3 Tert Butoxy Benzoate
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
The definitive identification and structural confirmation of Benzyl (B1604629) 3-(tert-Butoxy)benzoate would rely on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of different functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of organic molecules. For Benzyl 3-(tert-Butoxy)benzoate, both ¹H and ¹³C NMR spectroscopy would be indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl and benzoate (B1203000) groups, the methylene (B1212753) protons of the benzyl group, and the nine equivalent protons of the tert-butyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the substitution pattern on the benzene (B151609) rings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide evidence for every unique carbon atom in the molecule, including the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the various aromatic and aliphatic carbons.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between the benzyl and 3-(tert-butoxy)benzoate moieties.
Mass Spectrometry (MS) would be used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy.
Chromatographic Methods for Reaction Monitoring, Separation, and Purity Assessment
Chromatographic techniques are essential for monitoring the synthesis of this compound, separating it from starting materials and byproducts, and assessing its purity.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be developed for the analysis of this relatively non-polar compound. A C18 or C8 column would be suitable, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. A UV detector would be effective for detection due to the presence of the aromatic rings. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.
Gas Chromatography (GC): Given its expected volatility, GC could also be a suitable technique for the analysis of this compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would likely be used. The injector and detector temperatures, as well as the oven temperature program, would be optimized to ensure proper volatilization and separation without decomposition. When coupled with a mass spectrometer (GC-MS), this method would provide both retention time and mass spectral data for robust identification and purity assessment.
For preparative purposes, column chromatography using silica (B1680970) gel as the stationary phase and a solvent system such as a hexane/ethyl acetate (B1210297) gradient would be the standard method for purification.
X-ray Crystallography for Understanding Molecular Conformation and Packing
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would offer the most definitive structural information. This powerful technique would provide precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsion angles. This data would reveal the three-dimensional conformation of the molecule in the solid state, including the relative orientation of the benzyl and 3-(tert-butoxy)benzoate groups. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the solid-state architecture.
Kinetic and Thermodynamic Characterization of Reactions Involving the Compound
The study of reactions involving this compound, such as its formation (esterification) or its cleavage (hydrolysis), would involve kinetic and thermodynamic characterization to understand the reaction mechanism and energy profile.
Kinetic Studies: To determine the rate law and reaction mechanism, kinetic experiments would be conducted by systematically varying the concentrations of reactants and catalysts, as well as the temperature. The progress of the reaction would be monitored over time using techniques like HPLC or GC to measure the concentration of reactants and products. From this data, the reaction order with respect to each component and the rate constant (k) could be determined. Performing the reaction at different temperatures would allow for the calculation of the activation energy (Ea) using the Arrhenius equation.
Thermodynamic Studies: The thermodynamic parameters of a reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), would be determined to understand the spontaneity and energy changes associated with the process. The equilibrium constant (Keq) could be determined by allowing the reaction to reach equilibrium and measuring the concentrations of all species. The Gibbs free energy change could then be calculated using the equation ΔG° = -RTln(Keq). Calorimetry techniques could also be employed to directly measure the heat of reaction (ΔH).
Future Directions and Emerging Research Trends for Benzyl 3 Tert Butoxy Benzoate Chemistry
Development of Sustainable Synthesis Protocols
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For Benzyl (B1604629) 3-(tert-Butoxy)benzoate, this involves moving away from traditional methods that may rely on harsh conditions or hazardous reagents. Research is anticipated to focus on catalytic systems that offer high efficiency and selectivity under mild conditions.
One promising avenue is the use of copper-catalyzed systems. For instance, a method for the solvent-free, room temperature synthesis of tert-butyl peresters has been developed using a copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org This approach, which can be temperature-controlled to selectively yield either peresters or benzoic acids, minimizes waste and avoids harsh solvents. rsc.orgrsc.org Adapting such a protocol could provide a green pathway to related benzoate (B1203000) esters.
Furthermore, metal-free synthesis routes are gaining traction. A method for synthesizing tert-butyl esters from nitrile compounds and tert-butyl peroxide without a metal catalyst offers advantages such as low cost, environmental friendliness, and high product selectivity. google.com The development of such protocols for Benzyl 3-(tert-Butoxy)benzoate would represent a significant step towards sustainable production.
Table 1: Comparison of Conventional vs. Emerging Sustainable Synthesis Strategies
| Feature | Conventional Synthesis | Emerging Sustainable Protocols |
|---|---|---|
| Catalyst | Often requires stoichiometric strong acids or bases | Utilizes catalytic amounts of transition metals (e.g., Copper) or is metal-free rsc.orggoogle.com |
| Solvents | Typically uses traditional organic solvents | Aims for solvent-free conditions or use of green solvents rsc.orgrsc.org |
| Temperature | Can require elevated temperatures or harsh conditions | Often proceeds at room temperature or under mild heating rsc.orgrsc.org |
| Byproducts | Can generate significant waste | Designed for high atom economy and minimal waste rsc.org |
| Feedstock | Carboxylic acids or acyl chlorides rsc.org | Aldehydes, alcohols, or nitriles rsc.orggoogle.com |
Integration into Flow Chemistry Systems for Process Intensification
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The integration of the synthesis of this compound into flow systems is a key area for future research.
Flow microreactors are particularly effective for reactions involving short-lived or unstable intermediates, such as organolithiums, which are common in ester synthesis. kyoto-u.ac.jp These systems allow for precise control over reaction time and temperature, which can improve yields and minimize side reactions. For example, the anionic polymerization of tert-butyl acrylate (B77674) has been successfully performed at -20 °C in a flow microreactor, a significant improvement over the -78 °C required in batch reactors. kyoto-u.ac.jp Similarly, a continuous flow method for producing tert-butyl nitrite (B80452) was developed, reducing reaction time from 12 hours in batch to just 3 minutes in flow. acs.org
A major challenge in flow chemistry is the handling of solid reagents or byproducts, which can lead to clogging. hybrid-chem.com Research into optimizing solvent systems to maintain homogeneity is crucial. hybrid-chem.com For a molecule like this compound, developing a continuous flow process would enable more efficient and scalable production, potentially accelerating its availability for further research and application.
Exploration of Catalytic Asymmetric Synthesis Utilizing Benzoate Esters
Benzoate esters are valuable substrates and intermediates in catalytic asymmetric synthesis, a field focused on creating chiral molecules with high enantioselectivity. ru.nlnih.gov This is critical in the pharmaceutical industry, where a molecule's chirality can determine its biological activity.
Future research will likely explore the use of this compound or its precursors in asymmetric transformations. A well-established method involves the catalytic asymmetric allylic esterification, where prochiral allylic alcohols react with carboxylic acids in the presence of a palladium catalyst to form chiral esters with high yields and excellent enantioselectivity (up to 97% ee). nih.govscispace.com The benzoate moiety is crucial in this transformation.
Another approach is the copper-catalyzed asymmetric allylic oxidation of olefins using a perbenzoate, such as tert-butyl perbenzoate, to introduce a chiral center. kobe-u.ac.jp Research has demonstrated the effectiveness of chiral Schiff base ligands in conjunction with copper catalysts to achieve high enantiomeric excess in the oxidation of cyclic olefins. kobe-u.ac.jp The bulky tert-butoxy (B1229062) group on the this compound ring could potentially be leveraged as a steric directing group to influence the stereochemical outcome of such reactions.
Table 2: Examples of Catalytic Asymmetric Reactions Involving Benzoate Esters
| Reaction Type | Catalyst System | Substrates | Product | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Allylic Esterification | Palladium(II) with COP-OAc ligand | (Z)-2-alkene-1-ols, Carboxylic acids | Chiral 3-acyloxy-1-alkenes | 93–97% ee | nih.govscispace.com |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of reaction outcomes and optimization of synthesis conditions. rjptonline.orgacs.org These computational tools can analyze vast datasets of chemical reactions to identify patterns that elude human intuition. acs.org
For this compound, AI/ML models could be employed to:
Predict Reaction Yields: Deep learning models can predict the yield of a chemical reaction with high accuracy, helping chemists to select the most promising synthetic routes before entering the lab. rjptonline.org
Optimize Reaction Conditions: ML algorithms can predict the optimal catalyst, solvent, and temperature for a desired transformation, significantly reducing the experimental effort required for optimization. acs.org For instance, a neural network has been developed to predict reaction conditions with 50% accuracy in its top-3 predictions for unseen reactions. acs.org
Predict Physicochemical Properties: Models based on a molecule's structure, often represented as SMILES notation, can predict properties like hydrolysis rates, which is essential for understanding the stability and potential applications of esters. researchgate.net
The integration of these AI tools into automated "self-driving labs" represents a paradigm shift in materials discovery, accelerating the process from years to a matter of days. rsc.org Applying these techniques to this compound chemistry would streamline the discovery of efficient synthesis protocols and novel applications.
Investigation of Novel Niche Applications Based on its Unique Structural Features
The specific combination of a benzyl ester and a meta-substituted tert-butoxy group on the same aromatic ring gives this compound a unique profile that suggests several potential niche applications.
Intermediate in Organic Synthesis: The bulky tert-butoxy group can serve as a temporary protecting group or as a steric directing group to influence the regioselectivity of further reactions on the aromatic ring. The benzyl ester can be selectively cleaved under different conditions, making the molecule a versatile building block for complex organic structures.
Polymer Chemistry: Related compounds, such as tert-butyl aroylperbenzoates, function as effective photoinitiators for vinyl polymerization. acs.org The benzophenone-like structure within these molecules allows them to generate radicals upon UV irradiation. The structural features of this compound could be modified to explore its potential as a monomer or initiator in polymer science.
Bioactive Scaffolds: The aminobenzoic acid framework is a common feature in many therapeutic agents. nih.gov The pyrazole (B372694) ring, which also features tert-butyl groups in some active compounds, is another important pharmacophore. mdpi.com The unique substitution pattern of this compound could serve as a novel scaffold for the design of new biologically active molecules, with the tert-butoxy and benzyl groups tuned to optimize interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
